1-Nitrobut-1-ene
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
1-nitrobut-1-ene |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3 |
InChI Key |
UTANVCZNJLPXGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 Nitrobut 1 Ene
Conjugate Addition Reactions of 1-Nitrobut-1-ene (Michael Additions)
Conjugate addition, or Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated compound like this compound. wikipedia.org The mechanism involves the attack of the nucleophile on the electrophilic β-carbon, which leads to the formation of a resonance-stabilized nitronate anion intermediate. wikipedia.orglibretexts.org Subsequent protonation yields the final saturated nitroalkane product. masterorganicchemistry.comlibretexts.org The strong electron-withdrawing capacity of the nitro group makes nitroalkenes particularly reactive Michael acceptors. organic-chemistry.org
A wide array of carbon-based nucleophiles can be employed in Michael additions to this compound, leading to the formation of new carbon-carbon bonds. mdpi.com These reactions are fundamental in synthetic organic chemistry for building complex carbon skeletons.
Commonly used carbon nucleophiles include enolates derived from ketones, aldehydes, and 1,3-dicarbonyl compounds. acs.orgmasterorganicchemistry.comucsb.edu The reaction typically proceeds by deprotonating the α-carbon of a carbonyl compound with a base to form a nucleophilic enolate, which then attacks the β-carbon of the nitroalkene. libretexts.orglibretexts.org For instance, the addition of enolates from aldehydes or ketones to nitroalkenes is a well-established method for synthesizing γ-nitrocarbonyl compounds. mdpi.comresearchgate.net Similarly, stabilized enolates from 1,3-dicarbonyl compounds readily add to nitroalkenes. acs.orgacs.org
Organometallic reagents also participate in these additions. While "hard" nucleophiles like Grignard reagents often favor direct (1,2) addition to carbonyl groups, "soft" nucleophiles such as organocuprates (Gilman reagents) are particularly effective for conjugate (1,4) addition to α,β-unsaturated systems, including nitroalkenes. wikipedia.orglibretexts.org
Table 1: Examples of Conjugate Addition with Carbon Nucleophiles
| Nucleophile Source | Example Nucleophile | Product Type |
|---|---|---|
| Aldehyde | Butanal | 2-(1-Nitrobutyl)butanal |
| Ketone | Cyclohexanone | 2-(1-Nitrobutyl)cyclohexan-1-one |
| 1,3-Dicarbonyl Compound | Diethyl malonate | Diethyl 2-(1-nitrobutyl)malonate |
| Organocuprate | Lithium dimethylcuprate | 2-Nitropentane |
The electrophilic nature of this compound also facilitates conjugate additions with heteroatom nucleophiles. ucl.ac.uk Amines and thiols are common examples, leading to the formation of β-amino nitroalkanes and β-thio nitroalkanes, respectively. wikipedia.orgbham.ac.uk These products are valuable intermediates for further synthetic transformations.
The addition of primary and secondary amines to conjugated nitroalkenes proceeds readily to give β-nitroamines. wikipedia.org The reaction mechanism is analogous to that of carbon nucleophiles, involving the attack of the amine's lone pair of electrons on the β-carbon. ucl.ac.uk Similarly, thiols, often in the form of their more nucleophilic thiolate anions, add efficiently to the double bond of nitroalkenes to furnish β-nitro sulfides. masterorganicchemistry.combham.ac.uk
Table 2: Examples of Conjugate Addition with Heteroatom Nucleophiles
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| Amine | Piperidine (B6355638) | 1-(1-Nitrobutyl)piperidine |
| Thiol | Thiophenol | 2-Nitro-1-(phenylthio)butane |
Cycloaddition Reactions Involving this compound
This compound is an excellent substrate for various cycloaddition reactions, where it can act as either a dienophile or a dipolarophile to construct five- and six-membered rings. grantome.com These reactions are powerful tools for rapidly building molecular complexity.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene, known as the dienophile, to form a cyclohexene (B86901) ring. ic.ac.ukwikipedia.orglibretexts.org The reaction is typically concerted, meaning all bond-making and bond-breaking occurs in a single step. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. ulethbridge.ca
Due to its electron-withdrawing nitro group, this compound is an activated and effective dienophile. mdpi.comresearchgate.net It reacts with various conjugated dienes, such as 1,3-butadiene (B125203) or cyclopentadiene, to yield substituted nitrocyclohexene adducts. mdpi.comnih.gov The reaction with cyclic dienes that are locked in the required s-cis conformation is often particularly efficient. libretexts.org
Table 3: Examples of Diels-Alder Reactions with this compound as Dienophile
| Diene | Product |
|---|---|
| 1,3-Butadiene | 4-Ethyl-3-nitrocyclohex-1-ene |
| Cyclopentadiene | 5-Ethyl-6-nitrobicyclo[2.2.1]hept-2-ene |
| 1-Methoxy-1,3-butadiene | 4-Ethyl-5-methoxy-3-nitrocyclohex-1-ene |
In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (an alkene or alkyne) to form a five-membered heterocyclic ring. nih.govuchicago.edu this compound, with its electron-deficient double bond, serves as an excellent dipolarophile in these transformations. acs.org
A prominent example of a [3+2] cycloaddition is the reaction between a nitrone (the 1,3-dipole) and an alkene. wikipedia.org This reaction produces an isoxazolidine, a five-membered heterocycle containing both nitrogen and oxygen. rsc.org When this compound is used as the dipolarophile, it reacts with nitrones to yield substituted nitroisoxazolidines.
The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org For electron-poor dipolarophiles like this compound, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene. core.ac.uk This orbital interaction generally leads to the formation of 4-nitroisoxazolidines as the major or exclusive regioisomer. nih.govresearchgate.net
Table 4: Example of [3+2] Cycloaddition of a Nitrone with a Nitroalkene
| Nitrone | Dipolarophile | Product |
|---|---|---|
| N-Methyl-C-phenylnitrone | This compound | 3-Ethyl-2-methyl-4-nitro-5-phenylisoxazolidine |
[3+2] Cycloaddition Reactions with this compound as a Dipolarophile
Reactions with Diazoalkanes
The reaction of nitroalkenes with diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), serves as a key method for the synthesis of various heterocyclic and cyclopropane (B1198618) derivatives. Diazoalkanes can act as methylene-transfer agents (carbenes) or as 1,3-dipoles in cycloaddition reactions. libretexts.orgmasterorganicchemistry.comresearchgate.net
When this compound is treated with diazomethane, the reaction can proceed through two primary pathways depending on the conditions. The thermal or photochemical decomposition of diazomethane generates methylene (B1212753) (CH₂), a highly reactive carbene. libretexts.orglibretexts.org This carbene can then add across the carbon-carbon double bond of this compound in a [2+1] cycloaddition reaction to yield 1-ethyl-2-nitrocyclopropane. This reaction is typically stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. libretexts.org
Alternatively, diazomethane can engage in a 1,3-dipolar cycloaddition with the nitroalkene. researchgate.net In this pathway, the diazoalkane adds to the C=C bond to form a pyrazoline intermediate. This intermediate is often unstable and can lose nitrogen gas (N₂) upon heating to form the same cyclopropane derivative. In some cases, particularly with more complex diazoalkanes or substituted nitroalkenes, the initial pyrazoline adduct can be isolated or may rearrange to other heterocyclic structures. rsc.org For instance, the reaction of 3-nitrochromone with diazomethane yields a cyclopropa[b] acs.orgbenzopyran-7-one derivative, which subsequently undergoes ring-opening with nucleophiles like water or alcohols. rsc.org
Table 1: Potential Products from Reaction of this compound with Diazomethane
| Reactant | Reagent | Conditions | Primary Intermediate | Final Product | Reaction Type |
|---|---|---|---|---|---|
| This compound | Diazomethane (CH₂N₂) | Heat (Δ) or Light (hν) | Methylene (carbene) | 1-Ethyl-2-nitrocyclopropane | [2+1] Cycloaddition |
Reactions with Enamines and Enaminones
This compound is a potent Michael acceptor, readily reacting with a variety of nucleophiles, including enamines and enaminones. Enamines, which are nitrogen analogs of enols, are formed from the condensation of a ketone or aldehyde with a secondary amine. wikipedia.orgmasterorganicchemistry.com They are highly effective carbon-based nucleophiles due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.commakingmolecules.com
The reaction between an enamine and this compound is a classic Stork enamine alkylation, which proceeds via a Michael-type conjugate addition. wikipedia.org The nucleophilic α-carbon of the enamine attacks the β-carbon of the nitroalkene, leading to the formation of a new carbon-carbon bond. This generates a zwitterionic intermediate that is subsequently protonated to form an iminium salt. Aqueous workup then hydrolyzes the iminium salt back into a ketone, yielding the final γ-nitro carbonyl compound. masterorganicchemistry.commakingmolecules.com
This reaction is of significant synthetic utility for constructing 1,4-dicarbonyl compounds or their equivalents. The process can be performed under organocatalytic conditions, often employing chiral secondary amines (like proline derivatives) to induce enantioselectivity in the final product. mdpi.comnih.gov
The mechanism involves several key steps:
Enamine Formation: A ketone reacts with a secondary amine (e.g., pyrrolidine) under acid catalysis to form the corresponding enamine. libretexts.orgyoutube.com
Michael Addition: The enamine attacks the electron-deficient double bond of this compound. makingmolecules.comresearchgate.net
Protonation: The resulting anion is protonated to give an iminium salt.
Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to regenerate the carbonyl group and release the secondary amine catalyst. masterorganicchemistry.comlibretexts.org
Enaminones, which contain both an enamine and a carbonyl group, react in a similar fashion. Their enhanced stability and modified reactivity profile make them valuable nucleophiles in conjugate additions to nitroalkenes like this compound.
Electrophilic Additions to the Carbon-Carbon Double Bond of this compound
While the electron-rich π-bond of alkenes typically undergoes facile electrophilic addition, the presence of the strongly electron-withdrawing nitro group in this compound significantly deactivates the double bond towards electrophilic attack. msu.edu Nevertheless, under appropriate conditions, electrophilic addition can occur.
The reaction is initiated by the attack of an electrophile (E⁺) on the double bond. According to Markovnikov's rule, which is governed by the formation of the most stable carbocation intermediate, the electrophile will add to the carbon atom that results in the more stable carbocation. msu.edulibretexts.org In the case of this compound, the addition of an electrophile to the C2 carbon (the carbon not attached to the nitro group) would place the positive charge on the C1 carbon. While this carbocation is destabilized by the adjacent electron-withdrawing nitro group, it is generally the preferred pathway over the formation of a primary carbocation at C2.
The general mechanism proceeds as follows:
Electrophilic Attack: The π-electrons of the double bond attack an electrophile (e.g., the proton from HBr). The electrophile bonds to C2, forming a secondary carbocation at C1. libretexts.org
Nucleophilic Capture: A nucleophile (e.g., Br⁻) then attacks the carbocation at C1 to form the final addition product. libretexts.orgchemistrystudent.com
For the addition of hydrogen bromide (HBr) to this compound, the expected major product would be 1-bromo-1-nitrobutane.
Table 2: Electrophilic Addition to this compound
| Reagent | Electrophile | Nucleophile | Intermediate | Product |
|---|---|---|---|---|
| HBr | H⁺ | Br⁻ | 1-Nitrobutan-1-yl cation | 1-Bromo-1-nitrobutane |
It is important to note that due to the deactivating effect of the nitro group, these reactions often require more forcing conditions compared to those with simple, unactivated alkenes. libretexts.org
Reductions of the Nitroalkene Moiety in this compound
The nitroalkene functionality in this compound offers two sites for reduction: the carbon-carbon double bond and the nitro group. The choice of reducing agent and reaction conditions determines the final product. wikipedia.org
Selective Reduction of the C=C Double Bond: The conjugated double bond can be selectively reduced to afford the corresponding saturated nitroalkane, 1-nitrobutane. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). sciencemadness.org This method is widely used because it typically leaves the nitro group intact.
Selective Reduction of the Nitro Group: Reduction of the nitro group while preserving the double bond is more challenging. However, certain reagents under specific conditions can achieve this, leading to products like oximes or hydroxylamines. For example, reduction with tin(II) chloride (SnCl₂) can sometimes yield oximes. wikipedia.org
Complete Reduction to the Amine: The most common transformation is the reduction of both the double bond and the nitro group to yield the corresponding saturated amine, 1-butanamine. This can be achieved through various methods:
Catalytic Hydrogenation: This is a powerful method using H₂ gas with catalysts like palladium on carbon (Pd/C) or Raney Nickel. wikipedia.orgcommonorganicchemistry.com It efficiently reduces both functionalities.
Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing aliphatic nitroalkenes directly to the corresponding primary amines. commonorganicchemistry.com
Metal/Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or HCl) are also effective for the complete reduction to the amine. sciencemadness.orgcommonorganicchemistry.com
Table 3: Reduction Products of this compound
| Reagent(s) | Functionality Reduced | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | C=C double bond | 1-Nitrobutane |
| H₂ / Palladium on Carbon (Pd/C) | C=C double bond and NO₂ group | 1-Butanamine |
| Lithium Aluminum Hydride (LiAlH₄) | C=C double bond and NO₂ group | 1-Butanamine |
| Iron (Fe) / Acetic Acid (AcOH) | C=C double bond and NO₂ group | 1-Butanamine |
Recent research has also focused on developing organocatalysts for the enantioselective reduction of nitroalkenes, providing access to chiral nitroalkanes and amines. acs.orgnih.gov
Cascade and Domino Reactions Initiated by this compound Reactivity
The pronounced electrophilicity of this compound makes it an excellent substrate for initiating cascade or domino reactions. These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single event, leading to the rapid construction of complex molecular architectures from simple precursors. nih.govrsc.org
A common strategy involves an initial Michael addition to this compound, which generates a nucleophilic intermediate (a nitronate anion) that can participate in subsequent bond-forming steps.
An example is the organocatalyzed asymmetric Michael addition of a ketone to a nitroalkene, which can be followed by an intramolecular cyclization. For instance, the reaction of a cyclic ketone with this compound, catalyzed by a chiral amine, first forms a Michael adduct. This adduct can then undergo an intramolecular cyclization (a nitro-Mannich or nitro-aldol type reaction), followed by dehydration, to construct complex heterocyclic scaffolds like substituted indoles or quinolines in a stereocontrolled manner. mdpi.com
Another example is the domino reaction between an alcohol and a pyruvate (B1213749) derivative, where the catalyst first promotes the dehydration of the alcohol to an alkene, which then participates in a carbonyl-ene reaction. nih.gov Similarly, reactions can be designed where this compound is the initial acceptor. For example, a Michael addition of a suitable pronucleophile to this compound can be followed by an intramolecular cyclization onto a tethered electrophilic group, all facilitated by a single catalyst.
These cascade processes are highly valuable in synthetic chemistry as they increase efficiency by reducing the number of separate purification steps, minimizing waste, and allowing for the formation of multiple chemical bonds in one operation. nih.gov
Stereochemical Aspects and Asymmetric Transformations of 1 Nitrobut 1 Ene
Enantioselective Organocatalysis in Reactions of 1-Nitrobut-1-ene
Organocatalysis has emerged as a powerful strategy for achieving enantioselective synthesis, utilizing small organic molecules to catalyze chemical reactions and induce chirality in the products. Nitroalkenes, including this compound, are key substrates in many organocatalytic reactions, most notably the Michael addition.
Asymmetric Michael Additions to this compound
The Michael addition, a fundamental carbon-carbon bond-forming reaction, is frequently employed with nitroalkenes as electrophilic acceptors. Organocatalysts, such as chiral amines (e.g., proline derivatives), thioureas, and N-heterocyclic carbenes (NHCs), have been developed to promote these additions enantioselectively. These catalysts typically operate by activating either the nucleophile (often via enamine or iminium ion formation) or the nitroalkene (through hydrogen bonding), or both, to direct the stereochemical outcome.
Research has demonstrated the efficacy of various organocatalysts in the conjugate addition of nucleophiles, including aldehydes and ketones, to nitroalkenes. For instance, catalysts derived from 1,2-diphenylethylenediamine (DPEN) functionalized with thiourea (B124793) moieties have shown excellent enantioselectivity (76–99% ee) and diastereoselectivity (syn/anti ratios up to 9:1) in the Michael addition of ketones to nitroalkenes, often utilizing water as a solvent for greener chemistry mdpi.com. Similarly, diphenylprolinol silyl (B83357) ether has been widely used for the highly enantioselective Michael addition of aldehydes to nitroalkenes, achieving up to 99% ee and diastereoselectivities up to 94:6 ethz.ch. While specific examples directly using this compound as the sole substrate are varied, related nitroalkenes like trans-β-nitrostyrene and (E)-3-methyl-1-nitrobut-1-ene have been employed, yielding products with high enantiomeric excesses and controlled diastereoselectivity mdpi.comrsc.org. N-heterocyclic carbenes (NHCs) have also proven effective, enabling the asymmetric homoenolate addition of enals to nitroalkenes, including (E)-1-nitrobut-1-ene, with excellent syn diastereoselectivity (up to 17:1) and good enantioselectivity (up to 95% ee) nih.gov.
Table 1: Enantioselective Organocatalytic Michael Additions to Nitroalkenes
| Nucleophile/Aldehyde | Nitroalkene | Catalyst Type | Conditions | Yield (%) | ee (%) | dr (syn/anti) | Citation |
| Ketones | Nitroalkenes | DPEN-based thiourea | Water (solvent) | 88-99 | 76-99 | 9:1 | mdpi.com |
| Aldehydes | trans-nitroalkenes | HJ-III (Wang resin-immobilized trans-4-hydroxydiphenylprolinol) | Batch: CDCl3; Flow: optimized | (Batch: 100%) (Flow: up to 93%) | Up to 93 (Batch) | Up to 4.6:1 | researchgate.net |
| Aldehydes | trans-β-nitrostyrene | DPEN-based thiourea | Water (solvent) | 94-99 | 97-99 | 9:1 | mdpi.com |
| Aldehydes | Nitroalkenes | Diphenylprolinol silyl ether | Ethanol/water | Good | Up to 99 | Up to 94:6 | ethz.ch |
| Enals | (E)-1-Nitrobut-1-ene | NHC catalysts (e.g., aminoindanol-derived, Ye's precatalyst) | Optimized conditions | Variable (e.g., 17%) | Up to 95 | 17:1 (syn) | nih.gov |
| 1-methyl-2-oxocyclopentanecarboxylate | (E)-3-methyl-1-nitrobut-1-ene | Helical peptides | Chloroform or neat | Good (80%) | Up to 69 | 99:1 | rsc.org |
| Aldehyde | 4-nitrobut-3-ene-2-one | Diphenylprolinol silyl ether | 0 °C | 72 | N/A | 88:12 | scispace.com |
Enantioselective Reductions of this compound
The enantioselective reduction of nitroalkenes to chiral nitroalkanes is another significant transformation facilitated by organocatalysis. While research on the direct reduction of this compound specifically is less extensive in the provided literature compared to Michael additions, studies on related tetrasubstituted nitroalkenes have demonstrated the potential of this methodology. For example, the use of thiourea-based chiral catalysts in conjunction with Hantzsch ester as the reducing agent has been reported for the enantioselective reduction of tetrasubstituted nitroalkenes. These reactions typically yield a mixture of syn/anti isomers in a 1:1 ratio, with enantiomeric excesses reaching up to 67% mdpi.com. This approach highlights the growing interest in developing organocatalytic methods for the stereoselective synthesis of functionalized nitroalkanes.
Table 2: Enantioselective Organocatalytic Reductions of Nitroalkenes
| Nitroalkene | Catalyst Type | Reducing Agent | Conditions | Yield (%) | ee (%) | syn/anti Ratio | Citation |
| Tetrasubstituted nitroalkenes | Thiourea-based chiral catalyst | Hantzsch ester | Toluene (B28343), 60 °C, 24 h | Good to moderate | Up to 67 | 1:1 | mdpi.com |
Diastereoselective Control in this compound Reactions
Diastereoselectivity refers to the preference for the formation of one diastereomer over others during a chemical reaction. In transformations involving this compound, achieving high diastereoselectivity is crucial for synthesizing complex molecules with defined relative stereochemistry. This control can be influenced by the choice of catalyst, reaction conditions, and the nature of the reacting partners.
Organocatalysts play a pivotal role in controlling diastereoselectivity. For instance, bifunctional chiral catalysts, often incorporating hydrogen-bonding motifs like thioureas, can activate both the nucleophile and the nitroalkene acceptor, leading to ordered transition states that favor specific diastereoisomers rsc.org. In the Michael addition of ketones to nitroalkenes catalyzed by DPEN-based thioureas, a syn/anti ratio of 9:1 has been observed mdpi.com. Similarly, NHC-catalyzed homoenolate additions to (E)-1-nitrobut-1-ene have demonstrated excellent syn diastereoselectivity, with ratios as high as 17:1 nih.gov. The solvent can also significantly impact diastereoselectivity; for example, in reactions involving substituted nitrobutenes, THF has been shown to favor syn/anti diastereoisomers, while diethyl ether favors syn/syn diastereoisomers ucl.ac.uk. Furthermore, studies on the reactions of halogenated nitrobutenes with enamines have revealed specific diastereoselective pathways, leading to distinct cyclic products researchgate.net.
Table 3: Diastereoselective Control in Reactions of Nitroalkenes
| Reaction Type | Nitroalkene | Nucleophile/Other Reactant | Catalyst Type | Conditions | Diastereoselectivity (dr or syn/anti) | Citation |
| Michael Addition | Nitroalkenes | Nitroalkanes | Bifunctional chiral catalysts (e.g., thioureas) | Various | Good syn diastereoselectivity, superior to enones (>3:2) | rsc.org |
| Michael Addition | Nitroalkenes | Ketones | DPEN-based thiourea | Water | 9:1 | mdpi.com |
| Michael Addition | trans-nitroalkenes | Aldehydes | HJ-III | Batch | Up to 4.6:1 syn/anti | researchgate.net |
| Vinylogous Michael Addition | Nitroalkenes | β-substituted cyclohexenone derivatives | Chiral primary amines (dienamine catalysis) | Various | Anti-stereochemical outcome | nih.gov |
| Michael Addition | Nitroalkenes | Aldehydes | DPEN-based thiourea | Water | 9:1 | mdpi.com |
| Michael Addition | Nitroalkenes | Aldehydes | Diphenylprolinol silyl ether | Ethanol/water | Up to 94:6 | ethz.ch |
| Homoenolate Addition | (E)-1-Nitrobut-1-ene | Enals | NHC catalysts | Optimized | 17:1 (syn) | nih.gov |
| Michael Addition | (E)-3-methyl-1-nitrobut-1-ene | 1-methyl-2-oxocyclopentanecarboxylate | Helical peptides | Various | 99:1 | rsc.org |
| Michael Addition | 4-nitrobut-3-ene-2-one | Aldehyde | Diphenylprolinol silyl ether | 0 °C | 88:12 | scispace.com |
| Ring Opening | (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes | Enamines | N/A (spontaneous/solvent dependent) | Dichloromethane (B109758) | anti-CCl3, syn-CF3 enamines | researchgate.net |
Influence of Substrate Chirality on Reaction Stereoselectivity
This compound itself is an achiral molecule; it does not possess a stereogenic center. Therefore, its inherent chirality does not directly influence the stereochemical outcome of reactions in the way a chiral substrate would. Instead, the stereoselectivity in reactions involving this compound is predominantly dictated by the chirality of the catalyst employed or, in some stoichiometric approaches, by the presence of a chiral auxiliary on the reacting nucleophile or another component of the reaction system.
Computational and Theoretical Investigations of 1 Nitrobut 1 Ene
Quantum Chemical Studies on 1-Nitrobut-1-ene Reactivity and Mechanisms
Quantum chemical studies, predominantly utilizing Density Functional Theory (DFT), have been instrumental in mapping the reactivity landscape of this compound. These investigations focus on dissecting reaction mechanisms by calculating the energies of intermediates, transition states, and products. For instance, studies have explored proposed mechanisms for reactions involving nitroalkenes, analyzing the relative energies of intermediates to determine the most probable reaction pathways. uni-regensburg.de Computational studies have also been employed to map out potential reaction channels in cycloaddition reactions involving nitroalkenes, identifying key transition states that govern the reaction’s kinetic and thermodynamic feasibility. mdpi.comresearchgate.netresearchgate.net These theoretical explorations provide a detailed understanding of how the nitroalkene moiety participates in chemical transformations.
Molecular Electron Density Theory (MEDT) Applications for this compound Reactions
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the distribution of electron density. MEDT has been applied to analyze the mechanisms and regioselectivity of reactions involving this compound and related nitroalkenes. mdpi.comresearchgate.netresearchgate.net These studies often focus on cycloaddition reactions, where MEDT helps to elucidate the role of electron density in determining the preferred reaction pathway and the regiochemical outcome. By analyzing electron density changes along the reaction coordinate, MEDT provides a deeper understanding of bond formation and breaking processes, as well as the interactions between reacting molecules. mdpi.comresearchgate.netresearchgate.net
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a primary computational tool for investigating reaction pathways and characterizing transition states for reactions involving this compound. DFT calculations allow for the accurate determination of molecular geometries, energies, and electronic properties. Researchers utilize DFT to calculate activation energies and reaction energies, which are critical for understanding reaction kinetics and thermodynamics. uni-regensburg.demdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netru.nlresearchgate.net For example, DFT has been extensively used to identify and characterize transition states in various reaction mechanisms, providing detailed energy profiles that reveal the most favorable routes for chemical transformations. uni-regensburg.demdpi.comnih.gov Studies have reported specific activation barriers and Gibbs free energies of activation for key steps in reactions involving nitroalkenes, offering quantitative data on reaction feasibility and rates. mdpi.comnih.gov
Analysis of Electronic Properties and Molecular Orbital Interactions in this compound
Computational methods are employed to analyze the intrinsic electronic properties of this compound, including its molecular orbital interactions, electron density distribution, and frontier molecular orbitals (HOMO/LUMO). mdpi.comresearchgate.nettum.de These analyses are crucial for understanding the molecule's inherent reactivity and its behavior in chemical reactions. Conceptual DFT indices, such as global electrophilicity (ω) and nucleophilicity (N), are often calculated to characterize the reactivity of nitroalkenes. mdpi.comresearchgate.netresearchgate.net For instance, studies have computed these indices for related nitroalkenes to establish their roles as electrophiles or nucleophiles in specific reactions. mdpi.comresearchgate.net Furthermore, the Electron Localization Function (ELF) has been used to investigate the distribution of electrons and the nature of chemical bonds within the molecule, providing insights into its electronic structure. mdpi.comresearchgate.net
Table 1: Representative Reactivity Indices for (E)-3,3-dimethyl-1-nitrobut-1-ene (Data derived from conceptual DFT calculations, serving as an illustrative example for nitroalkene reactivity)
| Reactivity Index | Value (eV) | Reference |
| Chemical Potential (µ) | 5.20 | mdpi.comresearchgate.net |
| Chemical Hardness (η) | 2.61 | mdpi.comresearchgate.net |
| Global Electrophilicity (ω) | 5.20 | mdpi.comresearchgate.net |
| Nucleophilicity (N) | 2.59 | mdpi.comresearchgate.net |
Prediction of Regioselectivity and Stereoselectivity via Computational Methods
Computational methods, particularly DFT and MEDT, are highly effective in predicting and explaining the regioselectivity and stereoselectivity observed in reactions involving this compound. By analyzing the structures and energies of transition states, researchers can determine the preferred orientation of reactants and the stereochemical outcome of a reaction. mdpi.comresearchgate.netresearchgate.netnih.gov Studies have demonstrated strong correlations between computational predictions and experimental results, validating the accuracy of these methods in forecasting regiochemical and stereochemical preferences. mdpi.comresearchgate.netresearchgate.netnih.gov For example, the influence of substituents on the selectivity of reactions has been systematically investigated using DFT calculations, providing a theoretical basis for observed experimental outcomes. mdpi.comnih.gov
Table 2: Representative Activation Energies for Nitroalkene Reactions (Illustrative data from DFT studies on similar reactions)
| Reaction Type / Transition State | Activation Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) | Reference |
| Cycloaddition Pathway A (TSA) | ~10.4 | ~24.4 | mdpi.com |
| Cycloaddition Pathway B (TSB) | ~10.8 | ~24.8 | mdpi.com |
| Z-enol formation (TSb) | ~3.3 lower than E-enol | N/A | nih.gov |
Compound List:
this compound
Advanced Applications of 1 Nitrobut 1 Ene in Complex Organic Synthesis
Construction of Heterocyclic Systems via 1-Nitrobut-1-ene Intermediates
This compound is a potent synthon for the synthesis of diverse heterocyclic frameworks, owing to its ability to act as both a Michael acceptor and a dienophile. The nitro group can be further transformed, adding to the synthetic utility of the resulting heterocycles.
Synthesis of Nitrogen-Containing Heterocycles
This compound is instrumental in the synthesis of various nitrogen-containing heterocycles, including pyrazolines, isoxazolines, pyrroles, and pyridines.
Pyrazolines: While direct reactions of this compound with common pyrazoline precursors like hydrazines are not extensively detailed in the provided search results, related nitroalkenes are known to participate in such syntheses. For instance, the Barton–Zard synthesis involves the reaction of nitroalkenes with isocyanoacetates, leading to pyrroles, which are related five-membered nitrogen heterocycles wikipedia.org. Generally, pyrazoline synthesis often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines, or 1,3-dipolar cycloadditions csic.esnih.gov.
Isoxazolines: this compound can serve as a dipolarophile in [3+2] cycloaddition reactions for the synthesis of isoxazolines mdpi.com. For example, the reaction of aryl-substituted nitrile N-oxides with (E)-3,3,3-tribromo-1-nitroprop-1-ene (a related nitroalkene) yields substituted 2-isoxazolines mdpi.com. The nitro group's electron-withdrawing nature activates the double bond for such cycloadditions. Electrochemical methods have also been developed for the synthesis of isoxazolines from aldoximes and electron-deficient alkenes, where this compound could potentially be employed chemrxiv.org.
Pyrroles: The Barton–Zard pyrrole (B145914) synthesis is a well-established method that utilizes nitroalkenes, including potentially this compound, reacting with isocyanoacetates to form pyrroles wikipedia.org. Furthermore, one-pot, three-component cyclizations involving nitroalkenes, 1,3-dicarbonyls, and ammonia (B1221849) or primary amines have been reported to yield pyrrole derivatives ekb.eg. The synthesis of pyrroles can also be achieved through cascade reactions involving alkynes and amines, demonstrating the broader utility of nitrogen-containing building blocks in pyrrole synthesis nih.gov.
Pyridines: While specific examples directly employing this compound for pyridine (B92270) synthesis are not explicitly detailed in the provided snippets, related nitro compounds have been used. For instance, nitroacetone, a related nitro compound, has been used in the synthesis of nitropyridines mathnet.ru. The general synthetic strategies for pyridines often involve cyclization reactions of 1,5-dicarbonyl compounds with ammonia or amines, or Diels-Alder reactions.
Synthesis of Oxygen-Containing Heterocycles
This compound can also be utilized in the construction of oxygen-containing heterocycles, such as pyrans.
Pyrans: While direct examples of this compound leading to pyrans are not explicitly found, related nitroalkenes and dienes have been used in Diels-Alder reactions to form cyclic systems. For instance, nitrobutadienes can participate in Diels-Alder reactions growingscience.com. The insertion of arynes into carbonyl bonds can lead to oxygen-containing heterocycles like 2H-chromenes mdpi.com. The general reactivity of nitroalkenes as Michael acceptors and dienophiles suggests their potential utility in cyclization reactions leading to oxygen heterocycles, often in combination with other functional groups or reagents.
Formation of Densely Functionalized Chiral Molecules from this compound
The development of asymmetric synthesis methodologies has greatly expanded the utility of nitroalkenes like this compound for creating chiral molecules with high stereocontrol.
Asymmetric Michael Additions: this compound can participate in organocatalyzed asymmetric Michael additions. For example, chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze the asymmetric addition of enals to nitroalkenes, leading to δ-nitroesters with high diastereoselectivity and enantioselectivity nih.gov. This reaction pathway is crucial for constructing chiral centers adjacent to the nitro group. Similarly, chiral catalysts, such as cinchona alkaloid-derived thioureas, have been used in asymmetric Michael additions of β-oxophosphonates to nitroolefins, although the reaction with aliphatic nitroalkenes like (E)-1-nitrobut-1-ene was found to be unsuccessful in one study unl.pt.
Stereoselective Transformations: The ability to control stereochemistry during reactions involving this compound is key to synthesizing complex chiral molecules. Chiral catalysts can direct the nucleophilic attack or cycloaddition to favor specific enantiomers or diastereomers, enabling the synthesis of enantiomerically enriched products nih.govunl.pt. These chiral intermediates can then be further elaborated into complex natural products or pharmaceuticals.
Strategic Utility of this compound in the Development of Novel Organic Transformations
This compound's inherent reactivity makes it a strategic component in the design of new synthetic methodologies and cascade reactions.
Cascade Reactions: this compound and related nitroalkenes can be integrated into cascade or domino reaction sequences. For example, a nitro-Mannich reaction followed by a gold(III)-catalyzed hydroamination cascade has been used to synthesize substituted pyrroles from imines and 4-nitrobut-1-yne (a related alkyne) rsc.org. Such cascade reactions offer efficiency and atom economy by forming multiple bonds in a single operation.
Building Block for Functional Groups: The nitro group in this compound can be readily transformed into other functional groups, such as amines through reduction. This versatility allows this compound to serve as a precursor for a wide array of functionalized molecules. For instance, the morpholine (B109124) derivative of this compound can be a precursor to β-amino alcohols, which are valuable chiral auxiliaries in asymmetric synthesis vulcanchem.com.
Diels-Alder and Cycloaddition Reactions: As a conjugated nitroalkene, this compound can participate in Diels-Alder and other cycloaddition reactions, enabling the construction of cyclic and heterocyclic systems mdpi.comgrowingscience.comacs.org. These reactions are fundamental in building molecular complexity and are often employed in the synthesis of natural products and complex organic molecules.
Analytical Techniques for Reaction Monitoring and Mechanistic Studies in 1 Nitrobut 1 Ene Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for real-time reaction monitoring and definitive stereochemical assignment in the chemistry of 1-nitrobut-1-ene. Its ability to provide detailed structural information without destroying the sample makes it ideal for in situ analysis of reaction kinetics and mechanisms magritek.comnih.gov. For nitroalkenes, ¹H NMR is particularly effective in distinguishing between geometric isomers (E and Z) due to characteristic differences in the chemical shifts of vinylic protons. For instance, studies on related nitroalkenes have shown that the (E)-isomer typically exhibits a proton signal at higher field (around 7.00–6.75 ppm), while the (Z)-isomer resonates at a lower field (around 5.70 ppm) mdpi.com.
Furthermore, NMR spectroscopy allows for the direct observation of intermediates and the quantification of starting materials, products, and byproducts over time, providing critical data for mechanistic studies acs.orgresearchgate.net. The analysis of coupling constants and chemical shifts can confirm the formation of specific stereoisomers, such as trans-configured cyclobutanes, which are often observed in reactions involving nitroalkenes acs.orgresearchgate.net. The non-destructive nature of NMR allows for repeated measurements on the same sample, enabling detailed kinetic profiling of reactions magritek.comqd-latam.com.
Table 1: ¹H NMR Chemical Shifts for Distinguishing Nitroalkene Isomers
| Isomer Type | Characteristic ¹H NMR Chemical Shift (ppm) | Reference |
| (E)-isomer | 7.00–6.75 | mdpi.com |
| (Z)-isomer | ~5.70 | mdpi.com |
Mass Spectrometry (MS) Techniques for Intermediate Detection
Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is vital for detecting and characterizing reaction intermediates and products frontiersin.orgresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions of unknown species mdpi.commdpi.com. Techniques such as LC-MS/MS (tandem mass spectrometry) are powerful for structural elucidation, as they can provide fragmentation patterns that help identify specific isomers and structural features of nitroalkene derivatives or their reaction products researchgate.netnih.govnih.gov.
The fragmentation patterns observed in MS can offer insights into the stability and structure of transient intermediates formed during reactions involving this compound. For example, the analysis of fragment ions can help differentiate between various isomers or identify specific functional groups that have undergone transformation researchgate.netuni-saarland.de. In situ MS techniques are also emerging as valuable tools for monitoring very fast reactions by capturing short-lived intermediates nih.gov.
Chromatographic Methods for Reaction Analysis (e.g., HPLC, GC)
Chromatographic techniques are essential for separating complex reaction mixtures, quantifying components, and analyzing the stereochemical purity of products derived from this compound ul.pt. High-Performance Liquid Chromatography (HPLC) is widely used for its versatility in separating non-volatile and thermally labile compounds, including various nitroalkene isomers and their reaction products nih.govul.pt. The choice of stationary phase and mobile phase is critical for achieving optimal separation. For instance, specialized columns, such as C18-amide reverse-phase columns, have been developed to effectively resolve isomers that may co-elute on standard C18 columns nih.gov.
Gas Chromatography (GC) is also employed, particularly for more volatile nitroalkene derivatives, and is effective in separating isomers based on their differing volatilities and interactions with the stationary phase core.ac.uk. In the context of asymmetric synthesis, chiral HPLC is indispensable for determining the enantiomeric excess (ee) of chiral products synthesized from this compound, by using columns packed with chiral stationary phases nih.govrsc.orgethz.chrsc.org.
Table 2: Chromatographic Separation of Nitroalkene Isomers
| Analyte(s) | Column Type | Mobile Phase Composition (Example) | Retention Time (min) | Reference |
| (Z)-10-NO₂-OA | C18-amide | Acetonitrile/Water + 0.1% Acetic Acid | 6.25 | nih.gov |
| 10-NO₂-(t8,9)-18:1 | C18-amide | Acetonitrile/Water + 0.1% Acetic Acid | 5.75 | nih.gov |
| (E)-10-NO₂-OA | C18-amide | Acetonitrile/Water + 0.1% Acetic Acid | 5.96 | nih.gov |
| (Z)-10-NO₂-OA | C18 reverse phase | Acetonitrile/Water + 0.1% Acetic Acid | 7.88 | nih.gov |
| 10-NO₂-(t8,9)-18:1 | C18 reverse phase | Acetonitrile/Water + 0.1% Acetic Acid | 7.71 | nih.gov |
| (E)-10-NO₂-OA | C18 reverse phase | Acetonitrile/Water + 0.1% Acetic Acid | 7.73 | nih.gov |
Note: OA refers to Oleic Acid. The data illustrates the improved resolution of isomers using a C18-amide column compared to a standard C18 reverse phase column.
X-ray Crystallography for Structural Elucidation of this compound Derivatives
For reactions involving this compound, X-ray crystallography has been used to confirm the trans configuration of double bonds and chiral centers in products, providing definitive proof of stereochemical control in synthetic transformations rsc.orgnih.gov. For example, the trans stereochemistry and specific absolute configurations (e.g., S,S) of cyclic products derived from nitroalkene reactions have been unequivocally established through X-ray diffraction studies rsc.org.
Table 3: Crystallographic Data for trans-2-(2-Hydroxyphenyl)-1-nitroethylene
| Parameter | Value | Unit | Reference |
| Crystal System | Triclinic | asianpubs.org | |
| Space Group | P-1 | asianpubs.org | |
| Unit Cell Parameters | a = 5.2270(5) | Å | asianpubs.org |
| b = 11.2130(10) | Å | asianpubs.org | |
| c = 13.6080(13) | Å | asianpubs.org | |
| α = 71.224(18) | ° | asianpubs.org | |
| β = 84.47(3) | ° | asianpubs.org | |
| γ = 81.20(3) | ° | asianpubs.org | |
| Volume | 745.29(16) | ų | asianpubs.org |
| Z (Molecules per unit cell) | 4 | asianpubs.org | |
| Molecular Formula | C₈H₇NO₃ | asianpubs.org | |
| Molecular Weight | 165.15 | g/mol | asianpubs.org |
| Density (calculated) | 1.472 | g/cm³ | asianpubs.org |
| F(000) | 344 | asianpubs.org | |
| μ(MoKα) | 0.115 | mm⁻¹ | asianpubs.org |
| R₁ (final) | 0.0500 | asianpubs.org | |
| wR₂ (final) | 0.1358 | asianpubs.org | |
| Observed Reflections | 2309 (I > 2σ(I)) | asianpubs.org |
Compound List:
this compound
Future Directions and Emerging Trends in 1 Nitrobut 1 Ene Research
Development of Novel Catalytic Systems for 1-Nitrobut-1-ene Transformations
The transformation of this compound heavily relies on catalysis to control reactivity and selectivity. Future research is intensely focused on moving beyond traditional catalysts to more sophisticated and efficient systems.
A significant area of development is biocatalysis . Enzymes offer exquisite selectivity under mild reaction conditions, presenting a green alternative to conventional chemical methods that often require harsh conditions and generate significant waste. acs.org For instance, the reduction of nitro groups to amines, a crucial transformation, is being revolutionized by biocatalytic hydrogenation. rsc.org Research teams are developing enzyme-based systems that can replace precious metal catalysts, offering potential cost reductions and a lower carbon footprint. rsc.org Enzymes like hydroxynitrile lyases are also being explored for their ability to catalyze carbon-carbon bond-forming reactions involving nitroalkanes, the precursors to nitroalkenes. almacgroup.com
Organocatalysis , particularly using Lewis bases, is another major frontier. Recent studies have shown that Lewis base catalysts can convert β-alkyl-substituted nitroalkenes into valuable allylic nitro compounds, opening pathways for further functionalization. acs.org The design of new chiral organocatalysts, such as those incorporating thiourea (B124793) and 4-dimethylaminopyridine (B28879) units on a chiral scaffold, is a key strategy for achieving high enantioselectivity in reactions like the Michael addition of nitroalkanes to nitroalkenes. acs.org
The development of novel mixed-metal catalytic systems is also a promising direction. For example, mixed catalysts on silica (B1680970) gel supports have been explored for electrophilic aromatic nitration reactions, demonstrating high efficiency and reusability. acs.org Adapting such concepts to the transformations of this compound could lead to more robust and economical synthetic processes.
Table 1: Emerging Catalytic Systems for Nitroalkene Transformations
| Catalyst Type | Example/Area of Research | Potential Advantage for this compound |
|---|---|---|
| Biocatalysts | Hydrogenases, Hydroxynitrile Lyases (HNLs) | High selectivity, mild reaction conditions, reduced environmental impact, cost reduction. acs.orgrsc.orgalmacgroup.com |
| Organocatalysts | Chiral Lewis Bases (e.g., thiourea derivatives) | Asymmetric induction, metal-free catalysis, access to novel reaction pathways like 1,3-difunctionalization. acs.org |
| Mixed-Metal Catalysts | Multi-metal systems on solid supports (e.g., Li/Yb/Mo on silica) | Enhanced reactivity, catalyst recyclability, potential for solvent-free conditions. acs.org |
Sustainable Synthesis Approaches for this compound Derivatives
The principles of green chemistry are increasingly influencing the synthesis of organic compounds, and the chemistry of this compound is no exception. The focus is on reducing the environmental footprint of synthetic processes by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Biocatalytic methods are central to this sustainable approach. The use of enzymes for nitration and nitro-reduction reactions can circumvent the harsh conditions and poor selectivity associated with many traditional chemical methods. acs.org For example, a biocatalytic hydrogenation technology has been developed that serves as a "slot-in" replacement for metal catalysts in nitro reductions, leading to a calculated 40% cost reduction and a threefold decrease in CO2-equivalent emissions. rsc.org Such technologies could be directly applied to the reduction of this compound to form valuable amine precursors for pharmaceuticals and agrochemicals. rsc.org Furthermore, bio-based catalysts often function in aqueous media or green organic co-solvents, further enhancing the sustainability of the process. rsc.org
Another aspect of sustainable synthesis is atom economy. Research into catalytic cycles that maximize the incorporation of all reactant atoms into the final product is crucial. The development of tandem or cascade reactions, where multiple bonds are formed in a single operation, minimizes purification steps and solvent usage, aligning with the goals of green chemistry. The Lewis base-catalyzed transformations of nitroalkenes are an example of how catalytic strategies can enable such efficient cascade processes. acs.org
Exploration of New Reactivity Modes and Synthetic Applications of this compound
While this compound is well-established as a Michael acceptor, researchers are actively exploring its untapped reactivity to develop novel synthetic applications. This involves pushing the boundaries of its chemical behavior beyond conventional transformations.
One emerging area is the 1,3-difunctionalization of nitroalkenes . A recent breakthrough demonstrated that combining Lewis base catalysis with radical oxidation can achieve a synergetic 1,3-difunctionalization of β-alkyl nitroalkenes, leading to the formation of vinylic alkoxyamines. acs.org This strategy extends the synthetic utility of nitroalkenes by allowing for the installation of functional groups at both the C-1 and C-3 positions, a transformation not readily achieved through traditional methods. acs.org
The exploration of novel cycloaddition reactions is another exciting frontier. Conjugated nitrodienes, which are structurally related to this compound, are being investigated as versatile building blocks in [3+2] and Diels-Alder cycloadditions to construct complex heterocyclic structures. nih.gov The presence of the nitro group in these systems not only activates the diene for cycloaddition but also provides a handle for further synthetic modifications in the resulting products. nih.gov Understanding and applying these concepts to this compound could unlock new pathways to synthesize diverse heterocyclic compounds. mdpi.com
Furthermore, researchers are investigating the conversion of the nitro group itself into other functionalities. Beyond simple reduction to amines, methods for transforming the nitro group into carbonyls, oximes, or nitriles expand the synthetic toolbox available to chemists working with this compound derivatives. nih.gov
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how chemical reactions are performed and optimized. researchgate.net These technologies offer significant advantages for the chemistry of this compound, including enhanced safety, scalability, and process control. researchgate.netnih.gov
Flow chemistry involves performing reactions in a continuous stream rather than in a traditional batch reactor. nih.gov This approach is particularly beneficial for reactions involving energetic materials like nitro compounds, as the small reaction volume at any given time minimizes safety risks. It also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. soci.org For the synthesis of this compound derivatives, flow reactors can enable the use of reaction conditions, such as high temperatures and pressures, that would be hazardous to implement on a large scale in batch processing. nih.gov
Automated synthesis platforms can be combined with flow reactors to accelerate reaction discovery and optimization. researchgate.net These systems can automatically vary reaction parameters and use real-time analysis (e.g., via integrated LC/MS) to identify optimal conditions with minimal human intervention. soci.org This automated approach can rapidly screen different catalysts, solvents, and temperatures for a specific transformation of this compound, drastically reducing development time. The ability to integrate synthesis, workup, and analysis into a single, automated system streamlines the entire chemical manufacturing process. researchgate.netrsc.org
Table 2: Benefits of Integrating Flow Chemistry and Automation with this compound Synthesis
| Feature | Benefit for this compound Chemistry |
|---|---|
| Enhanced Safety | Small reactor volumes minimize risks associated with potentially energetic nitro compounds. nih.gov |
| Precise Process Control | Exact control over temperature, pressure, and stoichiometry leads to higher yields and reproducibility. soci.org |
| Improved Scalability | Reactions can be scaled up by running the flow process for longer, avoiding the challenges of batch scale-up. nih.gov |
| Access to Novel Process Windows | Enables the use of high-pressure and high-temperature conditions safely. nih.gov |
| Rapid Optimization | Automated systems can quickly screen reaction conditions to find optimal synthetic routes. researchgate.net |
| Process Integration | Allows for the telescoping of multiple synthetic and purification steps into one continuous operation. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
